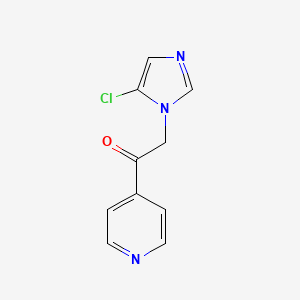
2-(5-chloro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-chloro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and medicine. It is a heterocyclic organic compound that contains a pyridine ring and an imidazole ring, making it a useful tool for studying biological systems.
Mécanisme D'action
The mechanism of action of 2-(5-chloro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanone is not fully understood. However, it is thought to act by binding to specific receptors or enzymes in the body, altering their activity and leading to physiological effects.
Biochemical and Physiological Effects:
2-(5-chloro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of histamine in the brain, leading to increased wakefulness and alertness. It has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, leading to increased levels of acetylcholine in the brain and potential benefits for cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(5-chloro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanone in lab experiments include its ability to selectively target specific enzymes and receptors in the body, making it a useful tool for investigating the role of these targets in various physiological processes. However, its limitations include its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for research involving 2-(5-chloro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanone. One potential area of research is the development of new drugs based on its structure, particularly for the treatment of Alzheimer's disease and other cognitive disorders. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential applications in other areas of medicine and biology.
Méthodes De Synthèse
The synthesis of 2-(5-chloro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanone involves the reaction of 2-chloroacetophenone with 1-(4-pyridinyl)ethanone in the presence of sodium hydride and a catalytic amount of copper iodide. The resulting product is then treated with sodium azide and copper sulfate to yield the final compound.
Applications De Recherche Scientifique
2-(5-chloro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanone has been used in a variety of scientific research applications. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase, making it a potential candidate for the treatment of Alzheimer's disease. Additionally, it has been used in studies investigating the role of histamine in the regulation of sleep and wakefulness.
Propriétés
IUPAC Name |
2-(5-chloroimidazol-1-yl)-1-pyridin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-10-5-13-7-14(10)6-9(15)8-1-3-12-4-2-8/h1-5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVSTAYIWJBCJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)CN2C=NC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[(4-methyl-1-piperidinyl)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5973385.png)
![2-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5973403.png)
![methyl 9,11-dimethyl-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6,11-tetraene-12-carboxylate](/img/structure/B5973407.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide](/img/structure/B5973413.png)
![1-methyl-4-[2-(3-methylphenoxy)butanoyl]piperazine](/img/structure/B5973417.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B5973423.png)

![N-[1-methyl-2-(2-thienyl)ethyl]-3-(1-piperidinylcarbonyl)-2-pyrazinecarboxamide](/img/structure/B5973435.png)
![1-{1-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-3-piperidinyl}-1-propanone](/img/structure/B5973438.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[(3-methylbenzyl)amino]methyl}-2-piperidinone](/img/structure/B5973444.png)
![3-[3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B5973449.png)
![N-(2-methylphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B5973453.png)
![N-(3-fluorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5973455.png)
![2-[(2-methylphenyl)thio]-N-[1-(4-pyrimidinyl)ethyl]acetamide](/img/structure/B5973456.png)